Propanamide, N-(4-bromophenyl)-2-methyl-
Overview
Description
“Propanamide, N-(4-bromophenyl)-2-methyl-” is a chemical compound with the molecular formula C9H10BrNO . It is also known as “N-(4-BROMOPHENYL)PROPIONAMIDE” and is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “Propanamide, N-(4-bromophenyl)-2-methyl-” consists of a propanamide backbone with a 4-bromophenyl group attached . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of “Propanamide, N-(4-bromophenyl)-2-methyl-” include a molecular weight of 228.086 Da , a density of 1.5±0.1 g/cm3, a boiling point of 401.2±28.0 °C at 760 mmHg, and a flash point of 196.4±24.0 °C . It also has a polar surface area of 43 Å2 .Scientific Research Applications
Pharmacokinetics and Metabolism
Propanamide derivatives have been explored for their pharmacokinetic properties and metabolism in preclinical studies. For instance, S-1, a potent selective androgen receptor modulator (SARM) related to propanamide, has demonstrated promising therapeutic potential for androgen-dependent diseases. In a study on rats, S-1 showed low clearance, moderate volume of distribution, and a terminal half-life ranging from 3.6 to 5.2 hours. Its oral bioavailability was found to be between 55% to 60%, with extensive metabolism producing forty phase I and phase II metabolites identified in rat urine and feces (Di Wu et al., 2006).
Bioactive Constituents
Propanamide derivatives have also been identified as bioactive constituents in natural sources. A study on Jolyna laminarioides isolated a compound related to propanamide, which exhibited chymotrypsin inhibitory activity and showed activity against Escherichia coli and Shigella boydii. This highlights the potential of propanamide derivatives in developing new antibacterial agents (Atta-ur-rahman et al., 1997).
Antimicrobial Properties
The antimicrobial properties of arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, which are related to propanamide derivatives, have been explored. These compounds were synthesized and showed significant antibacterial and antifungal activities, suggesting their potential in antimicrobial therapy (V. Baranovskyi et al., 2018).
Fluorescent ATRP Initiator
Propanamide derivatives have found applications in polymer chemistry as fluorescent atom transfer radical polymerization (ATRP) initiators. A study synthesized 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide and demonstrated its efficiency as a fluorescent ATRP initiator in polymerizations of acrylates (Ihor Kulai et al., 2016).
properties
IUPAC Name |
N-(4-bromophenyl)-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7(2)10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQYIQZFJLEKGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336310 | |
Record name | Propanamide, N-(4-bromophenyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propanamide, N-(4-bromophenyl)-2-methyl- | |
CAS RN |
7160-08-9 | |
Record name | Propanamide, N-(4-bromophenyl)-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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